Superior Hydrophobicity (logP) for Enhanced Peptide-Membrane Interactions
The 3,4-dichloro substitution pattern on the phenyl ring significantly increases the compound's lipophilicity compared to its non-halogenated and mono-halogenated counterparts. The calculated logP (octanol-water partition coefficient) for Boc-3,4-dichloro-D-phenylalanine is 4.03, which is substantially higher than that of Boc-D-phenylalanine (logP = 2.17–2.60) and Boc-4-chloro-D-phenylalanine (logP = 3.56) [1][2]. This increased hydrophobicity can enhance the membrane permeability and target binding affinity of peptides incorporating this residue.
| Evidence Dimension | Hydrophobicity (Calculated logP) |
|---|---|
| Target Compound Data | logP = 4.03 |
| Comparator Or Baseline | Boc-D-phenylalanine (logP = 2.17–2.60); Boc-4-chloro-D-phenylalanine (logP = 3.56) |
| Quantified Difference | ΔlogP ≈ +1.4 to +1.8 vs. Boc-D-phenylalanine; ΔlogP ≈ +0.47 vs. Boc-4-chloro-D-phenylalanine |
| Conditions | Calculated values (ALOGPS/ChemAxon) from vendor and database sources |
Why This Matters
Higher logP values correlate with improved passive membrane diffusion and enhanced binding to hydrophobic pockets in target proteins, which is critical for developing cell-permeable peptide therapeutics.
- [1] ChemSrc. (2025). Boc-Phe(3,4-DiCl)-OH. Retrieved from https://m.chemsrc.com/en/cas/80741-39-5_764496.html View Source
- [2] ChemSrc. (n.d.). Boc-4-chloro-D-phenylalanine. Retrieved from https://m.chemsrc.com/en/cas/57292-44-1_765179.html View Source
